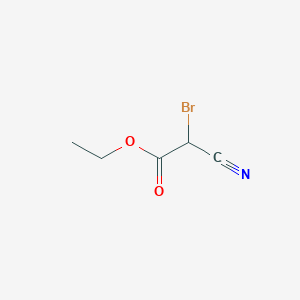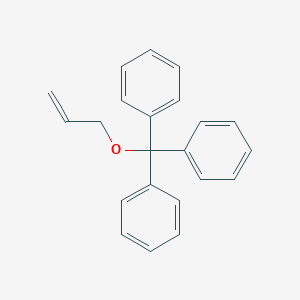
Allyl trityl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl trityl ether (ATE) is a chemical compound that is widely used in scientific research. ATE is a colorless liquid that is soluble in organic solvents such as ether and chloroform. It has a molecular formula of C22H22O and a molecular weight of 306.41 g/mol.
Wirkmechanismus
The mechanism of action of Allyl trityl ether is not well understood. It is believed to act as a Lewis acid, coordinating with electron-rich species such as alcohols and ethers. This coordination can stabilize reactive intermediates and facilitate chemical reactions.
Biochemische Und Physiologische Effekte
Allyl trityl ether has not been extensively studied for its biochemical or physiological effects. However, it has been shown to be relatively non-toxic in animal studies, with no significant adverse effects observed at high doses.
Vorteile Und Einschränkungen Für Laborexperimente
Allyl trityl ether has several advantages for use in laboratory experiments. It is a relatively inert solvent that can be used in a wide range of chemical reactions. Its low toxicity and easy removal make it a useful protecting group for alcohols. However, Allyl trityl ether is not compatible with all chemical reactions, and its use may be limited in certain circumstances.
Zukünftige Richtungen
There are several potential future directions for research involving Allyl trityl ether. One area of interest is the development of new synthetic methodologies that utilize Allyl trityl ether as a key reagent. Another area of interest is the investigation of Allyl trityl ether's potential as a solvent for new types of chemical reactions. Finally, the use of Allyl trityl ether as a protecting group for other functional groups, such as amines and carboxylic acids, could be explored.
Synthesemethoden
Allyl trityl ether can be synthesized by the reaction of trityl chloride with allyl alcohol in the presence of a base such as pyridine. The reaction proceeds through a nucleophilic substitution mechanism, with the trityl chloride acting as the electrophile and the allyl alcohol acting as the nucleophile. The resulting product is purified by distillation or chromatography.
Wissenschaftliche Forschungsanwendungen
Allyl trityl ether is commonly used as a protecting group for alcohols in organic synthesis. It can be easily removed by treatment with acid or base, making it a versatile tool for the synthesis of complex organic molecules. Allyl trityl ether is also used as a solvent in various chemical reactions, particularly those involving organometallic compounds.
Eigenschaften
CAS-Nummer |
1235-22-9 |
|---|---|
Produktname |
Allyl trityl ether |
Molekularformel |
C22H20O |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
[diphenyl(prop-2-enoxy)methyl]benzene |
InChI |
InChI=1S/C22H20O/c1-2-18-23-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h2-17H,1,18H2 |
InChI-Schlüssel |
NZKDVTNZIBZGDH-UHFFFAOYSA-N |
SMILES |
C=CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
C=CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



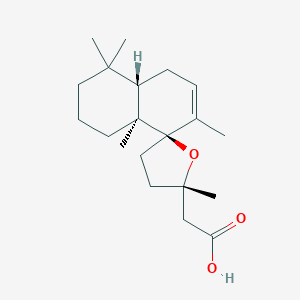
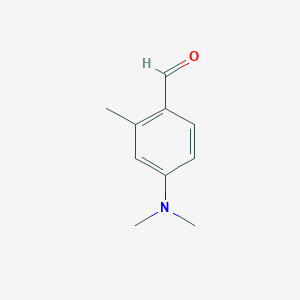
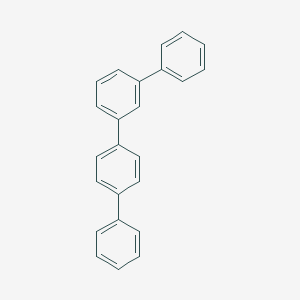
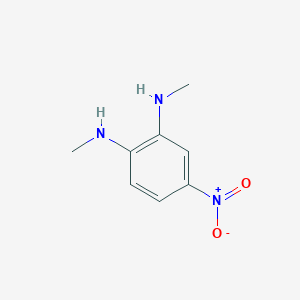
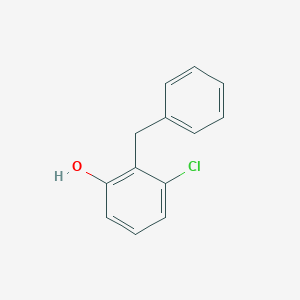
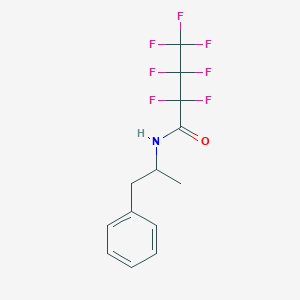
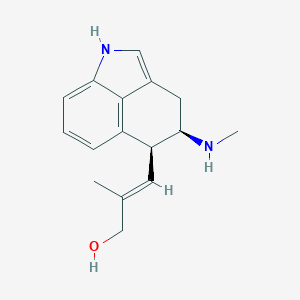
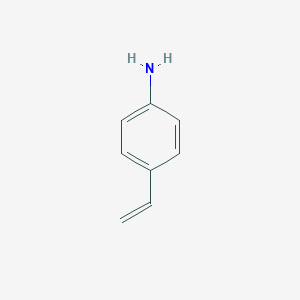
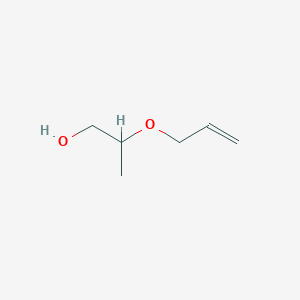
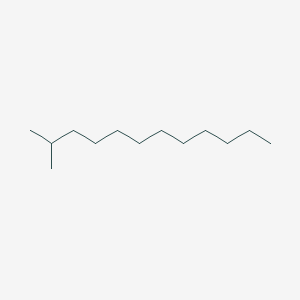
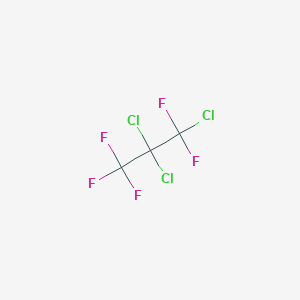

![[(Difluoromethyl)thio]benzene](/img/structure/B72450.png)
